molecular formula C7H10O4 B014009 2,3-O-Isopropylidene-D-erythronolactone CAS No. 25581-41-3

2,3-O-Isopropylidene-D-erythronolactone

Cat. No.: B014009
CAS No.: 25581-41-3
M. Wt: 158.15 g/mol
InChI Key: WHPSMBYLYRPVGU-RFZPGFLSSA-N
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Description

2,3-O-Isopropylidene-D-erythronolactone is a chiral synthon commonly used in organic synthesis. It is a lactone derivative with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol . This compound is known for its role in various chemical reactions, particularly in the synthesis of complex molecules.

Safety and Hazards

The compound is classified as a combustible solid . It is incompatible with heat and oxidizing agents . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Target of Action

It is known to be a biochemical reagent used in various organic and biological syntheses .

Mode of Action

2,3-O-Isopropylidene-D-erythronolactone undergoes Aldol condensations with silyl ketene acetals . This interaction results in the formation of new carbon-carbon bonds, which is a crucial step in many organic syntheses.

Biochemical Pathways

The compound is employed in spiroannulated carbohydrate synthesis . It is also used in the convergent syntheses of a hydroxylated indolizidine, carbohydrate-substituted benzoquinones, and the oxazole segment of calyculin . These syntheses have been accomplished using this chiral synthon, indicating its role in the formation of complex organic structures.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new organic compounds through various synthesis processes . It serves as a key intermediate in these processes, contributing to the structural complexity of the resulting compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-O-Isopropylidene-D-erythronolactone can be synthesized through aldol condensations with silyl ketene acetals . This method involves the reaction of D-erythronolactone with acetone in the presence of an acid catalyst to form the isopropylidene derivative.

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and selective reactions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-O-Isopropylidene-D-erythronolactone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include silyl ketene acetals and acid catalysts. Typical reaction conditions involve controlled temperatures and specific solvents to ensure high selectivity and yield.

Major Products Formed

Major products formed from reactions involving this compound include hydroxylated indolizidines, carbohydrate-substituted benzoquinones, and oxazole segments of calyculin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-O-Isopropylidene-D-erythronolactone is unique due to its specific structure and reactivity, making it a valuable chiral synthon in organic synthesis. Its ability to undergo aldol condensations and spiroannulation reactions sets it apart from other similar compounds.

Properties

IUPAC Name

(3aR,6aR)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-5H,3H2,1-2H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPSMBYLYRPVGU-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC(=O)C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2COC(=O)[C@@H]2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2,3-O-Isopropylidene-D-erythronolactone useful in organic synthesis?

A: this compound serves as a valuable chiral starting material for synthesizing various complex molecules. Its structure allows for the stereoselective introduction of new chiral centers, making it particularly attractive for synthesizing natural products and their analogs. [, , ] For example, it has been employed in the synthesis of eritadenine, a hypocholesterolemic alkaloid, [] and the chromophore of kedarcidin, an antitumor antibiotic. []

Q2: How does this compound react with organometallic reagents?

A: Studies demonstrate that this compound reacts with organolithium and organomagnesium reagents, such as phenyllithium (PhLi) and lithiated dithianes. [, ] These reactions yield hemiacetals, which can be further manipulated to introduce new functional groups and stereocenters. For example, the addition of lithiated dithianes followed by reduction allows for the stereoselective formation of C-glycosides, including a furanose C-disaccharide. []

Q3: Can you provide an example of a specific application of this compound in complex molecule synthesis?

A: One notable example is its use in the formal asymmetric synthesis of a 7-methoxyaziridinomitosene. [] Researchers utilized this compound as a starting point for a multi-step synthesis that involved key reactions like Reformatsky reaction and intramolecular Heck reaction. This synthesis highlights the versatility of this compound in constructing complex molecular architectures.

Q4: What are the structural characteristics of this compound?

A: this compound is a cyclic ester (lactone) derived from D-erythronic acid. [] The '2,3-O-isopropylidene' prefix indicates the presence of a protecting group, an isopropylidene acetal, formed by the reaction of acetone with the hydroxyl groups at positions 2 and 3 of the erythronic acid molecule. This protecting group is crucial for controlling the reactivity and stereochemistry during chemical transformations.

Q5: Are there analytical techniques used to study reactions involving this compound?

A: Yes, various analytical techniques are employed to characterize the products and intermediates formed in reactions involving this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy for structural determination, X-ray diffraction for solid-state structure analysis, and chromatographic methods like gas chromatography and high-performance liquid chromatography (HPLC) for separating and analyzing reaction mixtures. [, ]

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